molecular formula C8H8N4 B13340554 4-(Azetidin-1-yl)pyrimidine-2-carbonitrile

4-(Azetidin-1-yl)pyrimidine-2-carbonitrile

Cat. No.: B13340554
M. Wt: 160.18 g/mol
InChI Key: BTIGVKBAQQTTIP-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)pyrimidine-2-carbonitrile is a heterocyclic compound that features both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)pyrimidine-2-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of β-amino alcohols or β-amino acids . The pyrimidine ring can be constructed through condensation reactions involving appropriate nitriles and amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Azetidin-1-yl)pyrimidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)pyrimidine-2-carbonitrile is unique due to its combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

4-(azetidin-1-yl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C8H8N4/c9-6-7-10-3-2-8(11-7)12-4-1-5-12/h2-3H,1,4-5H2

InChI Key

BTIGVKBAQQTTIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=NC=C2)C#N

Origin of Product

United States

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